molecular formula C13H15ClN2O B1274144 4-Benzyloxyphenylhydrazine hydrochloride CAS No. 52068-30-1

4-Benzyloxyphenylhydrazine hydrochloride

Cat. No. B1274144
CAS RN: 52068-30-1
M. Wt: 250.72 g/mol
InChI Key: OVNUPJXMCMTQCN-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylhydrazine hydrochloride is a chemical compound that can be used as a reagent in various chemical reactions. It is structurally related to phenylhydrazine derivatives, which are known to react with a variety of functional groups and can form complexes with metals. These derivatives have been studied for their potential biological activities and their ability to form stable complexes with transition metals, which can be characterized by various spectroscopic methods and molecular modeling .

Synthesis Analysis

The synthesis of phenylhydrazine derivatives often involves the reaction of hydrazine with other chemical entities. For instance, the synthesis of N'-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides involves the condensation of hydrazine hydrate with methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation . Similarly, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides starts from N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion, hydrazinolysis, and reaction with various benzaldehydes .

Molecular Structure Analysis

The molecular structure of phenylhydrazine derivatives can be elucidated using spectroscopic methods such as IR, UV-Vis, NMR, and X-ray crystallography. For example, the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chlorophenyl counterpart were determined using X-ray crystallography, revealing extensive intramolecular hydrogen bonds and half-chair conformations of the thiazine rings . The molecular structure of N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine was also determined by X-ray crystallography, showing the presence of hydrogen bonds that stabilize the crystal structure .

Chemical Reactions Analysis

Phenylhydrazine derivatives can undergo various chemical reactions. For instance, 4-aryl-1H-2,3-benzoxazin-1-ones react with phenylhydrazine to yield 1,3-diaryl-1,2-dihydrophthalazin-4-ones . The reaction of 4-benzyloxytetrahalogenopyridines with nucleophiles like N,N-dimethylhydrazine results in unexpected alkyl–oxygen cleavage, forming benzylammonium or triphenylphosphonium salts . Additionally, (E)-1-benzylidene-2-(4-chlorophenyl) hydrazine compounds are synthesized by condensation reactions of benzaldehydes with 4-chlorophenylhydrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylhydrazine derivatives can be characterized by their spectral data and their reactivity in various chemical environments. The spectral data, including UV, IR, and NMR, can be correlated with substituent constants to understand the effects of substituents on the properties of these compounds . The thermal properties and decomposition kinetics of metal complexes formed with phenylhydrazine derivatives can be investigated to understand their stability and potential applications . The antimicrobial and antioxidant activities of these compounds are also of interest, as they can provide insights into their potential use in pharmaceutical applications .

Scientific Research Applications

Synthesis and Chemistry

  • Chemical Synthesis and Therapeutic Applications : 4-Benzyloxyphenylhydrazine hydrochloride is involved in the synthesis of 1,2,3-Benzothiadiazine 1,1-dioxides. These derivatives have potential therapeutic applications, combining structural features of phthalazinone and benzothiadiazine compound families. Their properties have sparked research since the 1960s, hinting at therapeutic uses in various diseases (Gyűjtő et al., 2020).

Antibacterial Properties

  • Antibacterial Activity : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, including compounds synthesized from 4-benzoylphenylhydrazine hydrochloride, have been evaluated for antibacterial activities. The sulfamide derivative showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in antibacterial applications (Bildirici et al., 2007).

Tumorigenic Effects

  • Study on Tumorigenicity : A study on the tumorigenic effects of benzylhydrazine dihydrochloride, related to 4-benzyloxyphenylhydrazine hydrochloride, demonstrated its potential to induce lung tumors in mice. This research provides insights into the carcinogenic potential of related compounds (Tóth & Shimizu, 1976).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : The compound has been used in synthesizing new derivatives with potential biological activities. For example, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which were subjected to preliminary evaluation for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

Anti-inflammatory and Antimicrobial Agents

  • Antimicrobial and Anti-inflammatory Research : Derivatives bearing an aryl sulfonate moiety, synthesized from compounds related to 4-benzyloxyphenylhydrazine hydrochloride, have been evaluated for anti-bacterial, anti-fungal, and anti-inflammatory activities. This indicates its relevance in developing new therapeutic agents (Kendre et al., 2015).

Safety And Hazards

4-Benzyloxyphenylhydrazine hydrochloride may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .

properties

IUPAC Name

(4-phenylmethoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNUPJXMCMTQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200049
Record name (4-(Benzyloxy)phenyl)hydrazine monohydrochloride
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Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenylhydrazine hydrochloride

CAS RN

52068-30-1
Record name Hydrazine, [4-(phenylmethoxy)phenyl]-, hydrochloride (1:1)
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Record name (4-(Benzyloxy)phenyl)hydrazine monohydrochloride
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Record name (4-(Benzyloxy)phenyl)hydrazine monohydrochloride
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Record name [4-(benzyloxy)phenyl]hydrazine monohydrochloride
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Record name 4-Benzyloxyphenylhydrazine hydrochloride
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (16.1 g) in water was added dropwise over a period of ca 0.75 h to a cold (salt-ice bath) stirred suspension of 4-benzyloxyaniline hydrochloride (50 g) in concentrated hydrochloric acid (120 ml). The temperature was kept between -6° and -12° during the addition and stirring was continued for 1 h at the same temperature. The mixture was filtered (Hyflo) and the filtrate cooled to ca -18°. The solution of the diazonium salt was then added to a cold (-12°) stirred solution of tin (II) chloride dihydrate (157.9 g) in concentrated hydrochloric acid (400 ml) over a period of ca 0.5 h. During the addition the temperature gradually rose to 0°, and subsequently stirring was continued for 2 h while allowing the reaction mixture to reach room temperature. Filtration of the suspension afforded a solid. This material was washed with anhydrous ether (750 ml) and dried at room temperature for ca 16 h to present the title compound as a powder (34.4 g) m.p. 165°-170°. T.l.c. (E), Rf 0.5.
Quantity
16.1 g
Type
reactant
Reaction Step One
[Compound]
Name
salt-ice
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0 (± 1) mol
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50 g
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120 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (3.8 g, 0.055 mol in 20 mL of H2O), is added dropwise to an ice cold stirring suspension of 4-benzyloxyaniline (13.0 g, 0.055 mol in 150 mL of concentrated HCl). The reaction mixture is stirred for 90 minutes at -8° to 10° C. A solution of SnCl2 ·2H2O (32.0 g, 0142 mol in 50 mL concentrated HCl) is added and stirred for i hour at 0° C. The reaction mixture is removed from the ice bath and is stirred at room temperature for 20 hours. The mixture is then filtered and washed with water to give 13.0 g (95% yield) of product, m.p. 182°-185° C.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
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150 mL
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

By the procedure of Example 4, Step C, p-(benzyloxy)phenylhydrazine [generated from the hydrochloride by partitioning between ether and 1N Na2CO3. The p-(benzyloxy)phenylhydrazine hydrochloride was prepared from the corresponding aniline according to H. Stroh and G. Westphal, Chem. Ber., 96, 184 (1963)] was reacted with ethyl N-carbethoxyvalerimidate (from Example 4, Step B). After work-up, the residue was purified by flash chromatography on silica gel to give a 9% yield of the desired compound, homogeneous by TLC in 19.1 CH2Cl2 /CH3OH; mass spectrum (FAB) m/e 324 (M+1)+.
Quantity
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Synthesis routes and methods IV

Procedure details

To the suspension of 4-benzyloxyaniline (10 g) in concentrated hydrogen chloride (100 ml) was added dropwise a solution of sodium nitrite (3.2 g) in water (10 ml) over 10min at between −15 and −10° C., and then the mixture was stirred at 3° C. for 1 hr. To the mixture was added dropwise a solution of tin chloride (33.5 g) in concentrated hydrogen chloride (80 ml) at between −20 and −10° C. over 30 min, and then the mixture stirred at 0° C. for 1 hr.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
33.5 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of sodium nitrite (3.8 g, 0.055 mol in 20 mL of H2O), is added dropwise to an ice cold stirring suspension of 4-benzyloxyaniline (13.0 g, 0.055 mol in 150 mL of concentrated HCl). The reaction mixture is stirred for 90 minutes at -8° to 10° C. A solution of SnCl2.2H2O (32.0 g, 0142 mol in 50 mL concentrated HCl) is added and stirred for 1 hour at 0° C. The reaction mixture is removed from the ice bath and is stirred at room temperature for 20 hours. The mixture is then filtered and washed with water to give 13.0 g (95% yield) of product, m.p. 182°-185° C.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Benzyloxyphenylhydrazine hydrochloride
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4-Benzyloxyphenylhydrazine hydrochloride
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4-Benzyloxyphenylhydrazine hydrochloride
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4-Benzyloxyphenylhydrazine hydrochloride
Reactant of Route 5
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4-Benzyloxyphenylhydrazine hydrochloride
Reactant of Route 6
4-Benzyloxyphenylhydrazine hydrochloride

Citations

For This Compound
8
Citations
S Kapuściński, A Wojciechowska, K Urbaniak… - Liquid …, 2017 - Taylor & Francis
… To a solution of carbamoyl chloride 11 (2.00 mmol) in ethanol (20 mL), 4-benzyloxyphenylhydrazine hydrochloride (501 mg, 2.00 mmol) followed by triethylamine (0.62 mL, 4.2 mmol) …
Number of citations: 8 www.tandfonline.com
HS Freeman, SD Kim, RD Gilbert, R McGregor - Dyes and pigments, 1991 - Elsevier
This paper describes the synthesis, spectral properties, and photolytic behavior of some 5-arylazo-6-hydroxy-y-carbolines. Like 1-arylazo-2-naphthols, these novel dyes exist primarily …
Number of citations: 12 www.sciencedirect.com
Y Iwata, M Arisawa, R Hamada, Y Kita… - Journal of medicinal …, 2001 - ACS Publications
… To these crystals was added 1 N HCl−EtOH (10.0 mL), and the solvent was removed to give 4-benzyloxyphenylhydrazine hydrochloride (897 mg, 40%) as dark yellow plates. To a …
Number of citations: 70 pubs.acs.org
PG Riley - 1973 - search.proquest.com
… acid solution, gave 4-benzyloxyphenylhydrazine hydrochloride. Fischer indolisation of an equimolar mixture of 4-benzyloxyphenylhydrazine hydrochloride and isobutyraldehyde (…
Number of citations: 0 search.proquest.com
S Ananthan, CA Johnson, RL Carter… - Journal of medicinal …, 1998 - ACS Publications
… This compound was prepared by condensing naltrexone hydrochloride with 4-benzyloxyphenylhydrazine hydrochloride using Method A. Yield 46%, mp (HCl) >360 C dec; TLC, R f 0.60 …
Number of citations: 43 pubs.acs.org
A Büttner, T Cottin, J Xu, L Tzagkaroulaki… - Bioorganic & Medicinal …, 2010 - Elsevier
The discovery of new templates and their subsequent elaboration to clinically useful receptor tyrosine kinase (RTK) inhibitors continues to be an important issue. RTKs are a class of …
Number of citations: 16 www.sciencedirect.com
PM Kelly, SA Bright, D Fayne, JK Pollock… - Bioorganic & Medicinal …, 2016 - Elsevier
… The stable 4-benzyloxyphenylhydrazine hydrochloride 4 was obtained from 4-benzyloxyaniline hydrochloride 3 by diazotization with NaNO 2 in concentrated HCl solution at low …
Number of citations: 21 www.sciencedirect.com
CQ Ngo - 2020 - repositories.lib.utexas.edu
Metals are essential components in many biological systems. They can be found tightly bound to proteins or labile and weakly coordinated to intracellular ligands. It is estimated that …
Number of citations: 1 repositories.lib.utexas.edu

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